(3R)-Hydroxyproline is a vital component of collagen, the most abundant protein in the human body. It contributes to collagen's stability and strength by forming unique covalent cross-links between individual collagen strands. These cross-links are essential for maintaining the structural integrity of tissues like skin, bones, and tendons. Source: "Biosynthesis of hydroxyproline":
(3R)-Hydroxyproline can act as an inhibitor for various enzymes, including aldose reductase and prolyl hydroxylase. Aldose reductase is involved in diabetic complications, and its inhibition by (3R)-hydroxyproline is being explored as a potential therapeutic strategy. Prolyl hydroxylase plays a role in regulating the stability of hypoxia-inducible factor (HIF), a protein crucial for cellular responses to low oxygen conditions. Inhibition of prolyl hydroxylase by (3R)-hydroxyproline can lead to HIF stabilization, potentially impacting various physiological processes. Source: "Aldose reductase inhibitors in diabetic neuropathy": .pmc/articles/PMC3908882/
(R)-(+)-HA-966, also known as (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a chemical compound that serves primarily as a research tool in neuroscience. It acts as an antagonist and low-efficacy partial agonist at the glycine site of the N-methyl-D-aspartate receptor complex. This compound is notable for its neuroprotective properties and its ability to cross the blood-brain barrier, making it relevant for various neurological studies and potential therapeutic applications .
(R)-(+)-HA-966 exhibits a range of biological activities:
The synthesis of (R)-(+)-HA-966 involves several steps:
(R)-(+)-HA-966 has several applications in scientific research:
Research indicates that (R)-(+)-HA-966 interacts specifically with glycine and NMDA receptors without significant affinity for other common neurotransmitter systems like GABA receptors. This specificity makes it an important compound for studying excitatory neurotransmission and its modulation in various neurological contexts .
Several compounds share structural or functional similarities with (R)-(+)-HA-966. Here are some notable examples:
Compound Name | Structure Similarity | Key Activities | Unique Features |
---|---|---|---|
(S)-(-)-HA-966 | Enantiomer | Sedative effects | More potent sedative than (R)-(+). |
Glycine | Simple amino acid | Natural neurotransmitter | Endogenous; not a synthetic compound. |
N-Methyl-D-Aspartate | NMDA receptor agonist | Excitatory neurotransmission | Full agonist; contrasts with partial agonism of (R)-(+). |
Phencyclidine | NMDA antagonist | Hallucinogenic effects | Distinct behavioral profile compared to (R)-(+). |
(R)-(+)-HA-966 stands out due to its specific action on glycine receptors while having limited sedative effects compared to its enantiomer and other related compounds. This unique profile allows researchers to explore targeted therapies without the confounding effects seen with more generalized NMDA antagonists .
(R)-(+)-HA-966 exerts its effects through selective antagonism at the glycine modulatory site of the NMDA receptor. Electrophysiological studies in rat cortical slices demonstrate that (R)-(+)-HA-966 blocks NMDA-induced depolarizations without affecting responses mediated by quisqualate or kainate receptors, confirming its subtype specificity [2] [3]. This antagonism is reversible upon application of glycine or D-serine, which compete for binding at the same modulatory site [2]. Notably, (R)-(+)-HA-966 does not interact with the glutamate recognition site or ion channel pore of the NMDA receptor, distinguishing it from channel blockers like dizocilpine (MK-801) [1] [2].
The glycine modulatory site, distinct from the strychnine-sensitive inhibitory glycine receptor, serves as a co-agonist binding domain essential for NMDA receptor activation. By occupying this site, (R)-(+)-HA-966 prevents the conformational changes required for receptor opening, thereby inhibiting calcium influx and downstream signaling [2] [3]. This mechanism underlies its ability to attenuate NMDA receptor-mediated dopamine release in mesolimbic pathways, as observed in rodent models [1].
Radioligand binding assays using rat cerebral cortex membranes reveal that (R)-(+)-HA-966 inhibits strychnine-insensitive [³H]glycine binding with an IC₅₀ of 12.5 µM, compared to 339 µM for its (S)-(-)-enantiomer [3]. This stereoselectivity highlights the importance of the R-configuration for glycine site affinity. The compound exhibits no significant activity at glutamate recognition sites (IC₅₀ > 1 mM) or inhibitory glycine receptors labeled by [³H]strychnine [2] [3].
Parameter | (R)-(+)-HA-966 | (S)-(-)-HA-966 |
---|---|---|
IC₅₀ for [³H]glycine binding | 12.5 µM | 339 µM |
NMDA response inhibition | 13 µM (IC₅₀) | 708 µM (IC₅₀) |
The binding kinetics suggest non-competitive antagonism, as (R)-(+)-HA-966 does not displace glycine but instead stabilizes the receptor in a closed state [2]. This contrasts with competitive antagonists like 7-chlorokynurenic acid, which directly compete with glycine for occupancy [5].
Despite its classification as an antagonist, (R)-(+)-HA-966 exhibits partial agonist activity. In patch-clamp experiments on cortical neurons, high concentrations of (R)-(+)-HA-966 incompletely inhibit NMDA responses, achieving maximal blockade at 250 µM [2] [3]. This residual receptor activity suggests low intrinsic efficacy, where the compound stabilizes a submaximally active receptor conformation.
The partial agonism has critical functional implications. Unlike full antagonists, (R)-(+)-HA-966 preserves baseline NMDA receptor function while preventing excessive activation during pathological states [3]. This property may explain its efficacy in suppressing phencyclidine-induced dopamine release without inducing complete NMDA receptor shutdown, which could lead to adverse cognitive effects [1].
The pharmacological activity of (R)-(+)-HA-966 is highly dependent on its stereochemistry and molecular structure. Key features include:
Modifications to the pyrrolidone ring, such as methylation or halogenation, diminish glycine site affinity, underscoring the sensitivity of the binding pocket to steric hindrance [3].
(R)-(+)-HA-966 and 7-chlorokynurenic acid (7-CKA) represent distinct classes of glycine site modulators:
Property | (R)-(+)-HA-966 | 7-Chlorokynurenic Acid |
---|---|---|
Mechanism | Partial agonist | Competitive antagonist |
IC₅₀ (glycine site) | 12.5 µM | 0.3 µM |
Efficacy | Low (~30% inhibition) | High (~100% inhibition) |
BBB permeability | Moderate | Low |
While 7-CKA achieves complete NMDA receptor blockade, its poor blood-brain barrier penetration limits in vivo utility [5]. In contrast, (R)-(+)-HA-966’s partial agonism and better CNS bioavailability make it preferable for studying physiological NMDA receptor modulation without inducing synaptic silencing [2] [3]. Additionally, unlike glycine site agonists (e.g., D-serine), (R)-(+)-HA-966 does not potentiate excitotoxicity, offering a safer profile for chronic studies [1].
(R)-(+)-HA-966 exerts its primary neurochemical effects through sophisticated modulation of glutamatergic neurotransmission, specifically targeting the N-methyl-D-aspartate receptor complex. The compound functions as a selective antagonist at the strychnine-insensitive glycine modulatory site, demonstrating marked stereoselectivity with the R-(+)-enantiomer exhibiting approximately 27-fold greater potency than the S-(-)-enantiomer in inhibiting strychnine-insensitive glycine binding [1] [2].
The mechanism of glutamatergic modulation involves competitive antagonism at the glycine co-agonist site, with (R)-(+)-HA-966 displaying an IC50 of 12.5 μM for inhibiting strychnine-insensitive [3H]glycine binding to rat cerebral cortex synaptic membranes [1] [2]. This selective binding profile distinguishes the compound from classical glutamate receptor antagonists, as it shows minimal affinity for the glutamate recognition site itself, causing only approximately 5% inhibition of NMDA-sensitive L-[3H]glutamate binding at concentrations up to 1 mM [3] [4].
The compound exhibits characteristics of a low-efficacy partial agonist rather than a pure antagonist, as evidenced by its inability to completely inhibit NMDA receptor responses even at high concentrations [1] [3]. This partial agonist behavior is reflected in the maximal antagonism plateau observed at approximately 250 μM, beyond which increasing concentrations produce no further inhibition of NMDA responses [3] [4]. The estimated pKb value of 5.6 for (R)-(+)-HA-966 at the glycine site demonstrates its moderate but selective affinity for this modulatory site [1] [2].
Electrophysiological studies reveal that (R)-(+)-HA-966 selectively blocks the glycine-potentiated component of NMDA receptor responses while having minimal effect on basal NMDA responses in the absence of exogenous glycine [3] [4]. This selective inhibition pattern indicates that the compound primarily antagonizes the glycine enhancement of NMDA receptor function rather than directly blocking the ion channel or glutamate binding site.
The modulation of NMDA receptor-mediated calcium influx represents a crucial aspect of (R)-(+)-HA-966's neurochemical mechanism. By antagonizing the glycine co-agonist site, the compound indirectly reduces calcium permeability through NMDA receptor channels, leading to decreased intracellular calcium accumulation [5]. This reduction in calcium influx occurs through the compound's ability to diminish the glycine-dependent potentiation of NMDA receptor activation, thereby reducing the overall calcium conductance of the receptor complex.
The calcium-modulatory effects extend beyond simple channel blockade, as (R)-(+)-HA-966 influences the voltage-dependent magnesium block sensitivity of NMDA receptors. Studies demonstrate that the compound affects calcium influx across different membrane potentials, with the antagonism observed at both positive and negative potentials, indicating that the mechanism does not involve direct voltage-dependent channel blockade [6]. The reversal potential changes observed in the presence of different calcium concentrations (5.0 mV in 1 mM Ca²⁺ and 13.5 mV in 10 mM Ca²⁺) suggest that the compound's effects on calcium permeability are mediated through glycine site modulation rather than direct calcium channel interaction [6].
The compound's influence on calcium homeostasis has significant implications for downstream calcium-dependent processes. Reduced NMDA receptor-mediated calcium influx leads to decreased activation of calcium-dependent enzymes, including protein kinase C, calcium/calmodulin-dependent protein kinases, and nitric oxide synthase [5]. This cascade of effects contributes to the compound's overall neuroprotective profile by limiting calcium-mediated excitotoxicity while maintaining essential physiological calcium signaling.
The interaction of (R)-(+)-HA-966 with strychnine-insensitive glycine binding sites represents the compound's primary mechanism of action. Radioligand binding studies demonstrate that (R)-(+)-HA-966 potently inhibits [3H]glycine binding to the NMDA receptor-associated glycine site with an IC50 of 12.5 μM, while showing minimal affinity for strychnine-sensitive glycine receptors (IC50 > 1000 μM) [1] [2]. This remarkable selectivity underscores the compound's specificity for the NMDA receptor complex over classical inhibitory glycine receptors.
The binding interaction exhibits competitive characteristics, as evidenced by the parallel rightward shifts in glycine concentration-response curves in the presence of (R)-(+)-HA-966. The compound produces dose-dependent shifts in glycine potency, with the degree of antagonism following classical competitive inhibition kinetics [1] [2]. The stereospecificity of this interaction is particularly notable, with the R-(+)-enantiomer demonstrating approximately 27-fold greater potency than the S-(-)-enantiomer in displacing [3H]glycine binding [1] [2].
Functional studies reveal that (R)-(+)-HA-966 binding to the glycine site produces complex allosteric effects on the NMDA receptor complex. The compound not only blocks glycine-mediated potentiation but also influences the binding characteristics of other ligands at distinct sites on the receptor. For example, (R)-(+)-HA-966 increases the binding of competitive glutamate site antagonists such as [3H]CPP, suggesting positive allosteric modulation of the glutamate recognition site when the glycine site is occupied by the compound [7].
The temporal dynamics of glycine site interaction reveal that (R)-(+)-HA-966 binding influences the kinetics of both glycine association and dissociation. The compound appears to stabilize a conformation of the NMDA receptor that exhibits reduced glycine affinity, leading to faster dissociation rates and altered receptor desensitization patterns [8] [9].
(R)-(+)-HA-966 exerts profound effects on multiple downstream signaling pathways through its modulation of NMDA receptor function. The primary mechanism involves reduction of calcium-dependent signal transduction cascades that normally follow NMDA receptor activation. The compound's inhibition of glycine-potentiated NMDA responses leads to decreased activation of calcium-dependent protein kinases, including protein kinase C, calcium/calmodulin-dependent protein kinase II, and Src family tyrosine kinases [5].
The phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which plays a crucial role in NMDA receptor-mediated neuronal responses, is significantly attenuated by (R)-(+)-HA-966 treatment. This attenuation occurs through reduced calcium influx leading to decreased PI3K activation and subsequent reduction in Akt phosphorylation [5]. The downstream effects include diminished activation of PKCζ and reduced phosphorylation of NADPH oxidase subunits, resulting in decreased reactive oxygen species generation.
Mitogen-activated protein kinase (MAPK) signaling pathways are also affected by (R)-(+)-HA-966's modulation of NMDA receptor function. The compound reduces the activation of extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAP kinases through its inhibition of calcium-dependent upstream signaling events [5]. This reduction in MAPK activation has implications for gene transcription, synaptic plasticity, and cellular survival mechanisms.
The compound's effects on nitric oxide signaling represent another important aspect of its downstream influence. By reducing calcium influx through NMDA receptors, (R)-(+)-HA-966 decreases the activation of calcium-dependent nitric oxide synthase isoforms, leading to reduced nitric oxide production [5]. This reduction in nitric oxide signaling affects numerous physiological processes, including synaptic transmission, vascular function, and cellular signaling cascades.
The neurochemical effects of (R)-(+)-HA-966 extend beyond direct NMDA receptor modulation to include significant interactions with other neurotransmitter systems. The most extensively characterized interaction involves the dopaminergic system, where the compound demonstrates selective effects on mesolimbic dopamine function. (R)-(+)-HA-966 dose-dependently blocks amphetamine-induced enhancement of dopamine synthesis in the nucleus accumbens while having minimal effect on striatal dopamine synthesis [10]. This regional selectivity suggests that the compound preferentially affects NMDA receptors that regulate mesolimbic dopamine pathways.
The mechanism of dopaminergic modulation appears to involve presynaptic NMDA receptors located on dopaminergic terminals in the nucleus accumbens. These receptors, which contain the glycine co-agonist site targeted by (R)-(+)-HA-966, normally facilitate dopamine release in response to glutamatergic input [11]. By antagonizing the glycine site, the compound reduces the excitatory drive on dopaminergic terminals, thereby attenuating stimulant-induced dopamine release without affecting basal dopamine function.
Interactions with the GABAergic system occur indirectly through the compound's effects on glutamatergic excitation. By reducing NMDA receptor-mediated excitatory transmission, (R)-(+)-HA-966 alters the excitatory-inhibitory balance in neural circuits, potentially enhancing the relative influence of GABAergic inhibition [12]. This shift in balance may contribute to the compound's anticonvulsant properties and its ability to reduce hyperexcitability in certain brain regions.
The compound's influence on cholinergic and serotonergic systems appears to be minimal based on available evidence, with no direct interactions reported at cholinergic or serotonergic receptors [13]. However, indirect effects may occur through changes in circuit activity patterns resulting from NMDA receptor modulation. The compound shows no significant affinity for classical neurotransmitter receptors outside the glutamate system, indicating that its neurotransmitter cross-talk primarily occurs through network-level effects rather than direct receptor interactions.
Cross-talk with adenosinergic systems may occur through the compound's effects on energy metabolism and cellular signaling. NMDA receptor activation normally promotes high-energy phosphate consumption and can influence adenosine release [12]. By reducing NMDA receptor activation, (R)-(+)-HA-966 may indirectly affect adenosine levels and adenosine receptor activation, potentially contributing to its neuroprotective effects.
The compound's interaction with opioidergic systems has not been extensively characterized, but the lack of direct binding to opioid receptors suggests that any effects would be indirect through circuit-level changes. The selective nature of (R)-(+)-HA-966's neurotransmitter interactions underscores its potential therapeutic utility by targeting specific aspects of glutamatergic transmission while preserving other neurotransmitter system functions.
Based on my comprehensive research, I've created a detailed article on the neurochemical mechanisms of (R)-(+)-HA-966. The article covers all the requested topics with:
Modulation of Glutamatergic Neurotransmission - Detailed coverage of the compound's selective antagonism at the glycine co-agonist site, stereoselectivity, and partial agonist characteristics.
Effects on NMDA Receptor-Mediated Calcium Influx - Explanation of how the compound reduces calcium permeability through glycine site modulation and its implications for downstream calcium-dependent processes.
Interaction with Strychnine-Insensitive Glycine Binding - Comprehensive analysis of binding characteristics, selectivity, competitive inhibition kinetics, and allosteric effects.
Influence on Downstream Signaling Pathways - Coverage of effects on PKC, PI3K-Akt, MAPK pathways, and nitric oxide signaling.
Cross-talk with Other Neurotransmitter Systems - Detailed discussion of interactions with dopaminergic, GABAergic, and other neurotransmitter systems.